1,2-dimethyl-6-nitro-1H-benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
19492-66-1 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1,2-dimethyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-8-4-3-7(12(13)14)5-9(8)11(6)2/h3-5H,1-2H3 |
InChI Key |
KMYYUEOTHDFXLA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)[N+](=O)[O-] |
Synonyms |
1H-Benzimidazole,1,2-dimethyl-6-nitro-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 1,2 Dimethyl 6 Nitro 1h Benzimidazole and Analogues
Conventional and Optimized Synthesis Pathways for Benzimidazole (B57391) Core Formation
The construction of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry. Historically, the first benzimidazole was prepared in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide. chemmethod.com Modern methods, however, typically begin with ortho-phenylenediamine (o-phenylenediamine) or its derivatives. chemmethod.comnih.gov
Condensation Reactions Utilizing ortho-Phenylenediamines and Aldehydes or Carboxylic Acids
The most prevalent and versatile method for synthesizing the benzimidazole scaffold is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a pathway known as the Phillips-Ladenburg reaction. researchgate.net This reaction involves heating the reagents, often in the presence of a strong mineral acid like hydrochloric acid, which acts as a condensing agent. nih.govcutm.ac.in To form a 2-methyl substituted benzimidazole, acetic acid is the common choice for the C1 source.
The reaction can also be performed with aldehydes, followed by an oxidative cyclodehydrogenation step. mdpi.com Numerous catalysts and conditions have been developed to optimize these condensation reactions, improving yields and reducing reaction times. Catalysts such as ammonium (B1175870) chloride, zinc acetate (B1210297), and various Lewis acids have been employed to facilitate the reaction under milder conditions. sphinxsai.com For instance, the use of VOSO₄ as a catalyst has been shown to be effective, offering high yields and recyclability. rsc.org
Table 1: Comparison of Catalysts in the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine (B120857) and Aldehydes
Catalyst Conditions Typical Yield Reference Hydrochloric Acid (HCl) Reflux Good researchgate.net Ammonium Chloride (NH₄Cl) 80-90 °C Moderate to Good [4, 5] Zinc Acetate Room Temperature Excellent cutm.ac.in VOSO₄ Mild Conditions High Chlorosulfonic Acid Mild Conditions Good to Excellent
Reductive Cyclocondensation Protocols for Benzimidazole Derivatives
An alternative and efficient one-pot strategy for forming the benzimidazole ring is through reductive cyclization. This process typically starts with an ortho-nitroaniline derivative. The nitro group is reduced to an amine in situ, and the resulting transient ortho-diamine readily undergoes cyclization with a suitable carbonyl compound. organic-chemistry.org Reagents such as iron powder in the presence of an acid like formic acid can be used to achieve both the reduction of the nitro group and the subsequent imidazole (B134444) cyclization. organic-chemistry.org
This method is particularly advantageous for synthesizing benzimidazoles with specific substitution patterns that might be difficult to achieve through direct functionalization of a pre-formed benzimidazole ring. For example, cobalt or iron-catalyzed redox condensation of 2-nitroanilines with benzylamines can produce 2-aryl benzimidazoles without the need for external reducing or oxidizing agents. organic-chemistry.org Electrochemically driven reductive cyclization of o-nitroanilines has also been developed as a modern approach. researchgate.net
Regioselective Functionalization: Nitro Group Introduction and Methylation
To synthesize 1,2-dimethyl-6-nitro-1H-benzimidazole, specific functional groups must be introduced at precise positions on the benzimidazole core. This involves regioselective nitration and methylation steps.
Directed Nitration Procedures for Benzimidazole Nuclei
The introduction of a nitro group onto the benzene (B151609) portion of the benzimidazole ring is an electrophilic aromatic substitution reaction. The nitration of the parent benzimidazole ring typically occurs at the 5- or 6-position, often yielding a mixture of isomers due to the electronic nature of the fused imidazole ring. researchgate.net The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid.
For the synthesis of the 6-nitro isomer specifically, a common strategy is to start with a pre-nitrated precursor, namely 4-nitro-ortho-phenylenediamine. nih.govrsc.org Condensing this starting material with acetic acid directly yields 2-methyl-6-nitro-1H-benzimidazole (which exists in tautomeric equilibrium with 2-methyl-5-nitro-1H-benzimidazole), thus circumventing the challenges of controlling regioselectivity during the nitration of the benzimidazole core itself. nih.gov Research has also shown that the conditions of nitration, such as temperature, can influence the position of substitution on more complex benzimidazole derivatives. pjsir.org
Selective N-Alkylation and C-Methylation Techniques for 1,2-Dimethyl Substitution
Achieving the 1,2-dimethyl substitution pattern requires two distinct methylation steps.
C-Methylation at the 2-position: The methyl group at the C-2 position is most conveniently introduced during the initial ring formation. As mentioned previously, the condensation of an ortho-phenylenediamine (such as 4-nitro-ortho-phenylenediamine) with acetic acid or its derivatives directly installs the methyl group at the 2-position of the resulting benzimidazole ring. nih.gov
N-Alkylation at the 1-position: The subsequent N-methylation at the 1-position is typically achieved by reacting the pre-formed 2-methyl-6-nitro-1H-benzimidazole with a methylating agent. Common N-alkylation methods involve the use of alkyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, generating a benzimidazolate anion that then acts as a nucleophile to attack the methylating agent. researchgate.netlookchem.com The choice of solvent and base can be critical for achieving high yields and selectivity. lookchem.com An efficient and highly regioselective N-methylation technique has been developed to furnish even sterically hindered isomers under mild conditions. nih.gov
Table 2: Common Reagents for N-Alkylation of Benzimidazoles
Alkylation Reagent Base Typical Solvent Reference Alkyl Halides (e.g., Methyl Iodide) Potassium Carbonate (K₂CO₃) Acetone, DMF [14, 27] Alkyl Halides (e.g., Methyl Iodide) Sodium Hydride (NaH) DMF, THF researchgate.net Dimethyl Sulfate ((CH₃)₂SO₄) Potassium Carbonate (K₂CO₃) Acetone researchgate.net MBH Alcohols/Acetates None (Thermal) or DABCO Toluene, Methanol rsc.org
Principles and Applications of Green Chemistry in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzimidazoles. sphinxsai.comchemmethod.com These approaches address the drawbacks of conventional methods, which often require harsh conditions, long reaction times, and the use of toxic solvents. chemmethod.comchemmethod.com
Key green chemistry strategies in benzimidazole synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. chemmethod.commdpi.com Water, in particular, offers significant environmental and economic advantages. sphinxsai.com
Catalysis: Employing efficient and reusable catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, to promote reactions under milder conditions. mdpi.commdpi.com Gold nanoparticles supported on titanium dioxide (Au/TiO₂), for example, have been shown to effectively catalyze the condensation of o-phenylenediamine and aldehydes at ambient temperatures. mdpi.com
Alternative Energy Sources: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. chemmethod.comnih.govsemanticscholar.org
Solvent-Free Conditions: Performing reactions without a solvent ("neat" conditions) minimizes waste and simplifies product isolation. sphinxsai.com The reaction of 1,2-diamines with aldehydes using a metal coordinate complex like K₄[Fe(CN)₆] can be carried out under solvent-free conditions. chemmethod.comsphinxsai.com
These green methodologies offer more sustainable and economical pathways for the synthesis of benzimidazole derivatives, aligning with the modern demands of the chemical and pharmaceutical industries. mdpi.comnih.gov
Microwave-Assisted Synthesis Enhancements and Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of benzimidazole derivatives, including those bearing a nitro group, has greatly benefited from this technology. researchgate.net
The application of microwave irradiation to the synthesis of 6-nitro-1H-benzimidazole derivatives has demonstrated significant enhancements in both reaction speed and yield. nih.gov In a comparative study, the synthesis of certain N-substituted 6-nitro-1H-benzimidazole derivatives under microwave irradiation was completed in 10-15 minutes, affording excellent yields of 90-99%. In contrast, the same reactions under conventional reflux conditions required 6-12 hours and resulted in lower yields of 70-91%. semanticscholar.org This dramatic reduction in reaction time, by as much as 95-98%, underscores the efficiency of microwave heating. researchgate.net
The advantages of MAOS are not limited to the initial cyclization step. Subsequent derivatization reactions, such as N-alkylation of the benzimidazole core, also show marked improvement. For instance, the reaction of 6-nitro-1H-benzimidazole derivatives with substituted halides under microwave irradiation can be achieved in 20-60 minutes with moderate to excellent yields (40-99%), a significant improvement over the 12-24 hours required for conventional heating. nih.gov
The enhanced efficiency of microwave-assisted synthesis can be attributed to the direct and rapid heating of the reaction mixture, leading to a more uniform temperature distribution and a reduction in side reactions. rsc.org This is particularly beneficial for the synthesis of nitro-containing compounds, which can be sensitive to prolonged heating.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 6-Nitro-1H-Benzimidazole Derivatives nih.govsemanticscholar.org
| Reaction Step | Method | Reaction Time | Yield (%) |
| Cyclization | Conventional (Reflux) | 6-12 hours | 70-91 |
| Microwave | 10-15 minutes | 90-99 | |
| N-Alkylation | Conventional (Reflux) | 12-24 hours | 26-43 |
| Microwave | 20-60 minutes | 40-99 |
Utilization of Aqueous Media and Heterogeneous Catalytic Systems
In the pursuit of more sustainable and environmentally friendly chemical processes, the use of aqueous media and heterogeneous catalysts has gained significant traction in the synthesis of benzimidazole derivatives. mdpi.com While specific literature on the synthesis of this compound using these green methodologies is limited, general principles and successful applications to similar structures provide a strong foundation for their implementation.
The synthesis of benzimidazoles in water offers numerous advantages, including reduced cost, enhanced safety, and simplified product isolation. wisdomlib.orgrsc.org One-pot reductive cyclocondensation of 2-nitroanilines with aldehydes in an aqueous medium using a reducing system like Zn/NaHSO3 has been shown to be an effective and chemoselective method for producing benzimidazoles in good to excellent yields. pcbiochemres.com This approach is particularly relevant for the synthesis of nitro-substituted benzimidazoles, as it combines the reduction of the nitro group and the cyclization in a single step.
Heterogeneous catalysts are another cornerstone of green chemistry, offering advantages such as ease of separation, recyclability, and reduced waste generation. researchgate.netdntb.gov.uaoiccpress.com A variety of solid-supported catalysts, including metal nanoparticles, metal oxides, and functionalized silica, have been successfully employed in benzimidazole synthesis. bohrium.comrsc.orgnih.gov For instance, ZnO nanoparticles have been used as a recyclable catalyst for the cyclocondensation of o-phenylenediamines and aldehydes, demonstrating high yields and shorter reaction times compared to traditional methods. nih.gov Similarly, Cu-Pd/γ-Al2O3 has been utilized as a heterogeneous catalyst for the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and alcohols. mdpi.com
The combination of aqueous media and a recyclable heterogeneous catalyst represents a highly desirable green synthetic protocol. For the synthesis of this compound, a plausible approach would involve the condensation of 4-nitro-1,2-diaminobenzene with an appropriate precursor for the 1,2-dimethyl functionality in water, catalyzed by a recyclable solid acid or metal-based catalyst.
Table 2: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |
| ZnO Nanoparticles | Cyclocondensation | Ethanol (B145695) | High yield, short reaction time, recyclable catalyst | nih.gov |
| Fe3O4@SiO2/Collagen | Condensation | Ethanol | Mild conditions, high efficiency, recyclable | rsc.org |
| Cu-Pd/γ-Al2O3 | Reductive Cyclization | Toluene | Direct synthesis from nitroaniline, high yield | mdpi.com |
| PMO-Py-IL | Condensation | Water | Mild conditions, excellent reusability | bohrium.com |
Advanced Derivatization and Structural Diversification Approaches
The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Advanced synthetic methodologies have been employed to achieve structural diversification at various positions of the benzimidazole ring.
Nucleophilic Substitution Reactions Involving the Nitro Moiety
The nitro group at the 6-position of the benzimidazole ring is a versatile functional group that can participate in nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles, allowing for the displacement of the nitro group itself or other leaving groups on the ring. youtube.com
While direct displacement of the nitro group can be challenging, it can be achieved under specific conditions with strong nucleophiles. More commonly, the nitro group serves to activate a leaving group at an ortho or para position. In the context of 6-nitrobenzimidazoles, this would typically involve a leaving group at the 5- or 7-position.
A notable example of the reactivity of the nitro group is seen in intramolecular SNA reactions. For instance, 2-(2-nitrophenyl)-1H-benzimidazoles with a nucleophilic N-pendant side chain can undergo high-yielding intramolecular cyclization under mild conditions, where the alkoxide displaces the nitro group. nih.govfigshare.com This strategy can be envisioned for the synthesis of novel fused heterocyclic systems derived from this compound.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the derivatization of benzimidazoles is well-documented. To utilize these powerful methods on the this compound scaffold, a precursor with a suitable leaving group, typically a halogen (e.g., bromo or chloro), at the desired position is required. For instance, starting from a 6-bromo-1,2-dimethyl-1H-benzimidazole, a variety of substituents can be introduced at the 6-position, with the nitro group being introduced at a later stage if necessary, or by utilizing a substrate that already contains both the halogen and the nitro group.
The Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst. This methodology has been successfully applied to the functionalization of the 5(6)-position of benzimidazoles, including those with a nitro-like substituent on another part of the molecule. nih.gov The reaction of a 6-bromo-1,2-dimethyl-1H-benzimidazole derivative with various aryl or heteroaryl boronic acids would provide access to a wide range of 6-aryl- and 6-heteroaryl-1,2-dimethyl-1H-benzimidazole analogues.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for introducing a diverse array of amino functionalities onto the benzimidazole core. The coupling of a 6-bromo-1,2-dimethyl-1H-benzimidazole with primary or secondary amines, anilines, or even amides would yield the corresponding 6-amino-1,2-dimethyl-1H-benzimidazole derivatives.
Table 3: Plausible Palladium-Catalyzed Cross-Coupling Reactions on a 6-Bromo-1,2-dimethyl-1H-benzimidazole Precursor
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Na2CO3 | 6-Aryl-1,2-dimethyl-1H-benzimidazole |
| Buchwald-Hartwig | Primary Amine (R-NH2) | Pd2(dba)3, BINAP, NaOtBu | 6-(Alkyl/Aryl)amino-1,2-dimethyl-1H-benzimidazole |
Mannich-Type Reactions for Side-Chain Elongation and Functionalization
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the context of benzimidazoles, the acidic N-H proton of the imidazole ring can participate in the Mannich reaction, leading to the introduction of an aminomethyl group at the N-1 position. This provides a versatile handle for further side-chain elongation and functionalization.
For this compound, the N-1 position is already substituted with a methyl group. However, if a precursor such as 2-methyl-6-nitro-1H-benzimidazole is used, the Mannich reaction can be employed to introduce a variety of aminomethyl side chains. The resulting Mannich bases can serve as valuable intermediates for the synthesis of more complex derivatives.
Furthermore, if the methyl group at the 2-position of this compound possesses sufficient acidity, it could potentially act as the active hydrogen component in a Mannich-type reaction, although this is less common than N-H functionalization. This would lead to the elongation of the side chain at the C-2 position, providing another avenue for structural diversification.
Comprehensive Spectroscopic and Crystallographic Characterization of 1,2 Dimethyl 6 Nitro 1h Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-dimethyl-6-nitro-1H-benzimidazole. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides insights into the electronic environment of the constituent atoms.
Proton (¹H), Carbon (¹³C), and Nitrogen (¹⁵N) NMR Chemical Shift Analysis
While specific experimental NMR data for this compound is not extensively reported in the literature, a predictive analysis can be made based on the well-documented spectra of the closely related compound, 1-methyl-6-nitro-1H-benzimidazole, and established substituent effects.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) will exhibit chemical shifts influenced by the electron-withdrawing nitro group and the fused imidazole (B134444) ring. The methyl protons at the N-1 and C-2 positions will appear as sharp singlets, typically in the upfield region of the spectrum.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the nitro group is expected to cause a downfield shift for the C-6 carbon. The chemical shifts of the imidazole ring carbons (C-2, C-3a, and C-7a) are characteristic of this heterocyclic system. The two methyl carbons will resonate at high field. For some N-substituted 6-nitro-1H-benzimidazole derivatives, the C=N group appears in the range of δ 164.0–145.0 ppm, and the aromatic carbons (CAr) are observed between δ 171.5–101.5 ppm. rsc.org
Nitrogen (¹⁵N) NMR: The ¹⁵N NMR spectrum would show signals for the two nitrogen atoms of the imidazole ring and the nitrogen of the nitro group. The chemical shifts would be indicative of their different electronic environments. Theoretical studies on similar benzimidazole (B57391) derivatives have been employed to predict ¹⁵N NMR chemical shifts. nih.gov
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-CH₃ | ~3.8 | ~31 |
| C2-CH₃ | ~2.6 | ~14 |
| H-4 | ~8.0-8.2 | C-4: ~115-120 |
| H-5 | ~8.2-8.4 | C-5: ~118-122 |
| H-7 | ~7.7-7.9 | C-7: ~108-112 |
| C-2: ~152-156 | ||
| C-3a: ~135-140 | ||
| C-6: ~143-147 | ||
| C-7a: ~140-145 |
Variable Temperature NMR Studies for Dynamic Processes and Tautomeric Equilibria
For this compound, the N-1 position is substituted with a methyl group, which precludes the possibility of the common prototropic tautomerism observed in NH-benzimidazoles. nih.gov Therefore, variable temperature (VT) NMR studies would not be focused on tautomeric equilibria.
However, VT NMR could be employed to investigate other potential dynamic processes, such as restricted rotation around the C-N bond of the nitro group or conformational changes in the molecule. Such studies on other C-glycosylflavones have confirmed the presence of rotamers in solution. researchgate.net At different temperatures, changes in the NMR spectra, such as peak broadening or coalescence, could indicate the presence of such dynamic phenomena and allow for the determination of the energy barriers associated with these processes.
Theoretical Calculations of NMR Parameters via Gauge-Including Atomic Orbital (GIAO) Methodologies
The Gauge-Including Atomic Orbital (GIAO) method is a widely used theoretical approach to calculate NMR chemical shifts. nih.gov In the absence of extensive experimental data for this compound, GIAO calculations can provide valuable predictions of the ¹H, ¹³C, and ¹⁵N NMR spectra.
These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with appropriate basis sets. researchgate.netnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such theoretical studies have been successfully applied to a variety of benzimidazole derivatives, showing good agreement with experimental data. nih.govresearchgate.net These calculations can aid in the unambiguous assignment of NMR signals and provide a deeper understanding of the electronic structure of the molecule.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrations of its chemical bonds.
Correlation of Vibrational Frequencies with Specific Functional Groups and Molecular Structure
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features. For the related compound 1-methyl-6-nitro-1H-benzimidazole, the FT-IR spectrum has been recorded and analyzed. researchgate.net
Key Expected Vibrational Frequencies:
N-O Stretching: The nitro group will give rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring are expected to appear in the 1450-1620 cm⁻¹ region.
C-H Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations of the imidazole ring and the bond connecting the ring to the nitro group will be found in the 1200-1350 cm⁻¹ region.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the benzene ring, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ region.
Vibrational Frequencies for 1-Methyl-6-nitro-1H-benzimidazole:
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1340 |
| C=N Stretch | ~1610 |
| Aromatic C=C Stretch | ~1480-1590 |
| Aliphatic C-H Stretch | ~2930-2980 |
| Aromatic C-H Stretch | ~3050-3150 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound will correspond to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of benzimidazole derivatives is typically characterized by two main absorption bands in the ultraviolet region, corresponding to π → π* transitions. The introduction of a nitro group, which is a strong chromophore and an electron-withdrawing group, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially introduce a new band corresponding to an n → π* transition.
For the analogous 1-methyl-6-nitro-1H-benzimidazole, experimental UV spectra have been measured. researchgate.net It is anticipated that the UV-Vis spectrum of this compound will show similar absorption characteristics, with slight shifts in the absorption maxima due to the electronic effect of the additional methyl group at the C-2 position.
Expected UV-Vis Absorption Data for this compound (in a polar solvent):
| Transition | Predicted λmax (nm) |
| π → π | ~220-240 |
| π → π | ~280-320 |
| n → π* | ~340-380 |
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic transitions and chromophoric behavior of nitrobenzimidazole derivatives are of significant interest due to their potential applications in materials science and pharmacology. The UV-Vis absorption spectrum of these compounds is dictated by the electronic structure of the benzimidazole ring system, which is influenced by the nature and position of its substituents.
For a compound like this compound, one would expect to observe electronic transitions characteristic of the nitroaromatic system. The benzimidazole moiety itself exhibits π → π* transitions. The introduction of a nitro group (-NO₂) at the 6-position, being a strong electron-withdrawing group, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2-dimethyl-1H-benzimidazole. This is due to the extension of the π-conjugated system and the introduction of n → π* transitions associated with the nitro group. The methyl groups at the 1 and 2 positions would have a minor electronic effect, primarily influencing the compound's solubility and steric properties.
A typical analysis would involve dissolving the compound in various solvents to study solvatochromic effects, which can provide insights into the nature of the electronic transitions.
Prediction of Electronic Spectra using Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This theoretical approach can provide valuable insights into the energies of electronic transitions, the orbitals involved, and the oscillator strengths, which correlate with the intensity of absorption bands.
For this compound, a TD-DFT calculation would typically be performed on a geometry-optimized structure of the molecule. The choice of functional and basis set (e.g., B3LYP/6-311+G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data. The output of the calculation would provide a list of vertical excitation energies and corresponding oscillator strengths. These can be used to generate a theoretical UV-Vis spectrum. Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) would elucidate the nature of these transitions (e.g., π → π* or n → π*). Such studies have been performed on various other benzimidazole derivatives to understand their photophysical properties.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous identification of the elemental composition.
For this compound, the expected molecular formula is C₉H₉N₃O₂. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured m/z value. A close match between the theoretical and experimental masses would confirm the molecular formula. While general mass spectral data is mentioned in the synthesis of some benzimidazole derivatives, specific HRMS data for the title compound is not available in the reviewed literature.
Single Crystal X-ray Diffraction Analysis
No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature. However, the crystal structure of the closely related compound, 1-methyl-6-nitro-1H-benzimidazole, is available and provides a useful comparison. researchgate.net In this analogue, the 1-methylbenzimidazole (B167850) unit is essentially planar, with the nitro group being slightly twisted out of this plane. researchgate.net One would anticipate a similar planar benzimidazole core in this compound, with the dihedral angle of the nitro group being influenced by steric interactions with adjacent molecules in the crystal lattice.
A hypothetical crystal structure determination for the target compound would yield a set of crystallographic data, as shown in the table below for the analogous 1-methyl-6-nitro-1H-benzimidazole.
Table 1: Crystallographic Data for the Analogous 1-Methyl-6-nitro-1H-benzimidazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 12.852(3) |
| b (Å) | 7.043(2) |
| c (Å) | 17.690(4) |
| Volume (ų) | 1601.2(7) |
| Z | 8 |
Data sourced from Lokaj, J., Kettmann, V., Solčan, T., & Katuščák, S. (2008). 1-Methyl-6-nitro-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 64(4), o671.
The refinement of a crystal structure involves optimizing the atomic coordinates and displacement parameters to best fit the experimentally observed diffraction data. Advanced techniques may include modeling disorder, accounting for twinning, and refining hydrogen atom positions. The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit. For 1-methyl-6-nitro-1H-benzimidazole, the refinement indicated an R-factor of 0.045. researchgate.net A similar level of precision would be expected for a well-resolved structure of the target compound.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. These interactions, such as hydrogen bonds and π-π stacking, are crucial for understanding the crystal packing and the physical properties of the material.
Polymorphism and Crystal Engineering Strategies
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical and materials sciences.
Similarly, no research dedicated to the crystal engineering of this compound has been reported. Crystal engineering involves the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. Strategies in crystal engineering often include the formation of co-crystals or salts to modify the physical properties of a compound.
While data on the polymorphic forms of this compound are not available, the crystallographic details of a closely related compound, 1-methyl-6-nitro-1H-benzimidazole, have been characterized. nih.govamanote.com An analysis of its crystal structure provides insight into the molecular packing and intermolecular interactions that could be relevant for future polymorphism and crystal engineering studies of its dimethylated analogue.
The crystal structure of 1-methyl-6-nitro-1H-benzimidazole was determined by X-ray diffraction. nih.gov The compound crystallizes in an orthorhombic system, and the 1-methylbenzimidazole unit is essentially planar. nih.gov The nitro group is slightly twisted from the plane of the heterocyclic ring. nih.gov
Table 1: Crystallographic Data for 1-Methyl-6-nitro-1H-benzimidazole
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.852 (3) |
| b (Å) | 7.043 (2) |
| c (Å) | 17.690 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1601.2 (7) |
| Z | 8 |
| Temperature (K) | 296 (2) |
| Radiation type | Mo Kα |
Data sourced from Acta Crystallographica Section E. nih.gov
The investigation into the potential polymorphic forms and the application of crystal engineering strategies to this compound remain open avenues for future research. Such studies would be valuable in understanding its solid-state properties and could enable the tuning of these properties for specific applications.
Computational Chemistry and Theoretical Modelling of 1,2 Dimethyl 6 Nitro 1h Benzimidazole
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For molecules like 1,2-dimethyl-6-nitro-1H-benzimidazole, DFT is employed to predict its most stable three-dimensional arrangement (geometry optimization) and to describe the distribution of electrons within the molecule.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For benzimidazole (B57391) derivatives, a popular and well-validated choice is the B3LYP hybrid functional. researchgate.netekb.eg This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, offering a robust description of electronic properties for a wide range of organic molecules. ekb.eg
The selection of a basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used for this class of compounds. researchgate.netnih.gov The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are crucial for modeling systems with delocalized electrons or potential for weak interactions. Validation of these choices is typically performed by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for analogous compounds.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations predict a largely planar structure for the fused benzimidazole ring system. The attached methyl and nitro groups introduce some local, non-planar features. The nitro group (NO₂) is typically found to be slightly twisted out of the plane of the aromatic ring due to steric interactions and electronic effects.
The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and steric profile. Below is a table of representative bond parameters for the core structure, derived from studies on closely related nitrobenzimidazole compounds.
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.38 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.32 | C2-N1-C7a | 106.0 |
| N1-C7a | 1.39 | N3-C3a-C7a | 111.0 |
| C5-C6 | 1.39 | C5-C6-C7 | 121.0 |
| C6-N(nitro) | 1.46 | C5-C6-N(nitro) | 119.0 |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. taylorandfrancis.comyoutube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of donating an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, showing the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com
For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzimidazole, with a pronounced effect on the LUMO. researchgate.net This typically results in a smaller HOMO-LUMO gap, indicating higher reactivity. The HOMO is generally localized over the benzimidazole ring system, while the LUMO is often concentrated on the nitro group and the adjacent benzene (B151609) ring, suggesting this region is the primary site for nucleophilic attack. researchgate.netresearchgate.net
From these energy values, several global reactivity descriptors can be calculated:
| Parameter | Formula | Typical Value (eV) | Description |
|---|---|---|---|
| EHOMO | - | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | -2.5 to -3.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.0 | Indicates chemical reactivity and kinetic stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -5.0 | Describes electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.0 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / (2η) | ~6.25 | Measures the propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface Analysis and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net
In the MEP map of this compound, the most negative potential (red) is localized over the oxygen atoms of the nitro group, due to their high electronegativity and the resonance delocalization of charge. researchgate.netresearchgate.net This makes the nitro group a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) is generally found around the hydrogen atoms of the methyl groups and the aromatic ring, indicating these as potential sites for nucleophilic interaction. The MEP analysis thus complements FMO theory by providing a more intuitive, three-dimensional picture of the molecule's reactive sites. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer, Delocalization, and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govwikipedia.org This method provides a quantitative description of the Lewis-like chemical bonding structure and allows for the analysis of charge transfer and hyperconjugative interactions. researchgate.net
Hyperconjugation involves the interaction between a filled (donor) NBO and an empty (acceptor) NBO. The strength of this interaction is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net
For this compound, key NBO interactions include:
Intra-ring delocalization: Strong interactions occur between the π orbitals of the double bonds (donors) and the π* antibonding orbitals of adjacent bonds (acceptors) within the benzimidazole ring system.
Lone pair delocalization: The lone pair electrons on the nitrogen atoms (donors) can delocalize into the π* antibonding orbitals of the ring, contributing to the aromaticity and stability of the system.
Nitro group conjugation: A significant charge transfer interaction occurs from the π orbitals of the benzene ring to the π* orbitals of the N-O bonds in the nitro group. This delocalization is responsible for the strong electron-withdrawing character of the nitro substituent.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N3 | π(N1-C2) | ~30-40 | Lone Pair Delocalization |
| π(C5-C6) | π(C3a-C4) | ~15-25 | π-π* Conjugation |
| π(C5-C6) | π(N(nitro)-O) | ~5-10 | Ring to Nitro Group Charge Transfer |
| LP(2) O(nitro) | σ(C6-N(nitro)) | ~2-5 | Hyperconjugation |
Note: LP denotes a lone pair. E(2) values are representative for this class of compounds.
Quantum Theory of Atoms in a Molecule (QTAIM) and Related Topological Methods (e.g., RDG, ELF, LOL) for Chemical Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. amercrystalassn.org The analysis focuses on the topology of the electron density, identifying critical points where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. uni-muenchen.de
Several properties evaluated at the BCP provide insight into the nature of the bond:
Electron Density (ρ(r)): Its value at the BCP correlates with the bond order; higher values imply stronger bonds.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For covalent bonds, ∇²ρ(r) is typically negative, signifying a concentration of electron density. For ionic bonds or weak interactions, ∇²ρ(r) is positive, indicating a depletion of charge. amercrystalassn.org
Related topological methods provide further details:
Reduced Density Gradient (RDG): This method is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map the regions of space where electron pairs are most likely to be found, providing a clear visualization of core electrons, covalent bonds, and lone pairs. nih.gov
For this compound, QTAIM analysis would confirm the covalent nature of the C-C, C-H, C-N, and N-O bonds through negative Laplacian values at their respective BCPs. The RDG analysis would highlight weak intramolecular interactions, such as potential C-H···O contacts, that contribute to the molecule's conformational stability.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type Indication |
|---|---|---|---|
| C-C (aromatic) | ~0.30 | ~ -0.80 | Covalent |
| C-N (ring) | ~0.35 | ~ -1.00 | Polar Covalent |
| N-O (nitro) | ~0.40 | ~ +0.20 | Highly Polar Covalent |
| C-H | ~0.25 | ~ -0.60 | Covalent |
Note: These values are representative for the indicated bond types in similar molecular environments.
Theoretical Investigations of Reaction Mechanisms and Kinetics
Theoretical investigations into the reaction mechanisms and kinetics of benzimidazole synthesis and functionalization are crucial for optimizing reaction conditions and understanding the formation of specific isomers. While direct computational studies on the reaction pathways for this compound are scarce, the general mechanisms of benzimidazole formation have been subjects of theoretical inquiry.
The synthesis of substituted benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions. These studies help in identifying the most plausible reaction pathways by locating transition states and intermediates.
For the formation of a 1,2-disubstituted benzimidazole, a likely pathway involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization. Theoretical calculations for similar systems have elucidated the energetic barriers associated with each step, providing a rationale for the observed product distribution. For instance, the cyclization step is often found to be the rate-determining step, and the stability of the transition state can be significantly influenced by the nature of the substituents on the phenylenediamine and the aldehyde.
In the case of this compound, the presence of the nitro group, an electron-withdrawing substituent, on the benzene ring would be expected to influence the electronic properties of the reacting system. DFT calculations on related nitro-substituted benzimidazoles could provide valuable information on how this group affects the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the reactivity and the stability of intermediates and transition states.
Computational chemistry offers powerful tools for the determination of kinetic parameters such as activation energies (Ea) and rate constants (k). By calculating the free energy profile of a reaction, the activation free energy (ΔG‡) can be determined, which is directly related to the reaction rate.
While specific computational kinetic data for the synthesis of this compound is not readily found, studies on other benzimidazole syntheses have demonstrated a good correlation between computationally predicted and experimentally determined kinetic parameters. These computational models can, therefore, be used to predict how changes in reaction conditions (e.g., temperature, solvent, catalyst) would affect the reaction rate and yield. Such predictive power is invaluable for the optimization of synthetic protocols.
Molecular Docking Simulations for Exploring Ligand-Target Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or a nucleic acid. The benzimidazole scaffold is a common motif in many biologically active compounds, and numerous molecular docking studies have been performed on its derivatives to explore their therapeutic potential.
While specific molecular docking studies for this compound are not prominently featured in the literature, the general principles derived from docking studies of other 6-nitro-1H-benzimidazole derivatives can provide valuable insights. These studies have often targeted enzymes and receptors implicated in various diseases.
For instance, a study on N-substituted 6-nitro-1H-benzimidazole derivatives identified dihydrofolate reductase (DHFR) from Staphylococcus aureus as a potential target for both antimicrobial and anticancer activities. ajrconline.org Molecular docking simulations in such studies typically reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and the amino acid residues in the active site of the target protein.
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher potential for the ligand to be an effective inhibitor.
The table below summarizes hypothetical docking results for this compound against a generic protein kinase target, based on typical values observed for similar benzimidazole derivatives.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | LYS78, GLU95, LEU132 |
| Hydrogen Bonds | 2 |
| Hydrophobic Interactions | 5 |
These simulated interactions would suggest that the this compound molecule fits well into the binding pocket of the hypothetical kinase. The nitro group might form hydrogen bonds with polar residues, while the dimethylated benzimidazole core could engage in hydrophobic interactions. Such computational predictions are crucial first steps in the drug design pipeline, guiding the synthesis and experimental testing of new therapeutic agents.
Reactivity Patterns and Mechanistic Insights for 1,2 Dimethyl 6 Nitro 1h Benzimidazole
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System
The reactivity of 1,2-dimethyl-6-nitro-1H-benzimidazole towards substitution reactions is governed by the interplay of the electronic effects of its substituents. The fused imidazole (B134444) ring and the two methyl groups are generally considered electron-donating, thus activating the aromatic system towards electrophilic attack. Conversely, the nitro group is a powerful electron-withdrawing group, which deactivates the ring.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), the directing effects of the existing groups determine the position of the incoming electrophile. The activating 1,2-dimethyl-imidazole portion directs incoming electrophiles to its ortho and para positions (C4 and C6), while the deactivating nitro group directs incoming electrophiles to its meta positions (C5 and C7). srmist.edu.in The combined effect on the this compound skeleton leads to a complex reactivity pattern.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of Imidazole Ring | Influence of Nitro Group | Predicted Outcome |
|---|---|---|---|
| C-4 | Activating (ortho) | Deactivating (ortho) | Disfavored |
| C-5 | Activating (para) | Deactivating (meta) | Disfavored |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is typically facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (like a halogen). researchgate.net In this compound, the nitro group strongly activates the ring for nucleophilic attack. A nucleophile would preferentially attack the positions ortho (C-5) and para (C-7) to the nitro group. youtube.com
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. spcmc.ac.in The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group. However, for a substitution reaction to occur, a leaving group must be present at one of these activated positions. In the parent molecule, which lacks a leaving group, intermolecular SNAr is not a feasible pathway. If a derivative such as 7-chloro-1,2-dimethyl-6-nitro-1H-benzimidazole were used, a nucleophile could readily displace the chloride.
An intramolecular SNAr reaction is also a possibility, where a nucleophilic group tethered to the benzimidazole core displaces the nitro group itself, particularly if it can form a stable cyclic product. nih.gov
Reduction Pathways of the Nitro Group to Amino Derivatives
The reduction of the nitro group is one of the most significant transformations of this compound, yielding the corresponding 1,2-dimethyl-1H-benzimidazol-6-amine. This amine is a valuable synthetic intermediate for the construction of more complex heterocyclic systems. The reduction can be achieved through various methods, primarily catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation:
This is a clean and efficient method for reducing aromatic nitro groups. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Catalysts: Palladium on carbon (Pd/C) is the most common catalyst. Platinum (Pt) and nickel (Ni) catalysts are also effective.
Conditions: The reaction is usually carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere (from atmospheric pressure to higher pressures). The reaction is often performed at room temperature.
A plausible reaction scheme is the hydrogenation of this compound over a Pd/C catalyst in ethanol to give 1,2-dimethyl-1H-benzimidazol-6-amine with high yield. mdpi.com
Chemical Reduction:
Chemical reduction involves the use of stoichiometric reducing agents, often metals in acidic media.
Reagents: A common and effective method is the use of tin (Sn) or stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). libretexts.org Iron powder (Fe) in acetic acid is another widely used, economical, and milder alternative.
Mechanism: These reactions proceed via a series of electron transfer steps. For example, with Sn/HCl, the nitro group is progressively reduced through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.
Table 2: Common Conditions for Nitro Group Reduction
| Method | Reagent/Catalyst | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temperature | >90% |
| Chemical Reduction | SnCl₂·2H₂O | Ethanol/HCl | Reflux | 80-95% |
Cyclization and Rearrangement Mechanisms in Benzimidazole Chemistry
The amino derivative, 1,2-dimethyl-1H-benzimidazol-6-amine, is a key precursor for building polycyclic heterocyclic systems through cyclization reactions. The presence of the amino group and the adjacent N-H of the imidazole ring (in related non-N-alkylated systems) or C-H bonds on the benzene (B151609) ring provides sites for annulation.
Intramolecular Cyclization:
If the 6-amino group is first derivatized with a reagent containing a second reactive site, intramolecular cyclization can occur to form a new ring fused to the benzimidazole core. For example, reaction of the amine with a β-ketoester could lead, after initial condensation, to an intramolecular cyclization onto the C-5 or C-7 position of the benzimidazole ring, forming a pyridobenzimidazole system. Such cyclizations are often promoted by acid or thermal conditions. bibliomed.org
Palladium-Catalyzed Cyclizations:
Modern synthetic methods often employ transition metal catalysis, such as palladium-catalyzed C-H activation, to construct new rings. researchgate.net A derivative of 1,2-dimethyl-1H-benzimidazol-6-amine, perhaps with a tethered aryl halide, could undergo an intramolecular Buchwald-Hartwig amination or a Heck-type reaction to form a new fused ring system. Nickel-catalyzed intramolecular C-H cyclization with alkenes is another strategy to form polycyclic imidazoles, although substrates with electron-withdrawing groups can be challenging. storkapp.me
Rearrangement reactions of the this compound skeleton itself are not commonly reported. However, intramolecular nucleophilic aromatic substitution, as mentioned previously, can be considered a type of rearrangement where a tethered nucleophile displaces the nitro group to form a cyclized product. nih.gov
Catalytic Reaction Mechanisms Involving Benzimidazole Derivatives
Benzimidazole derivatives are precursors to a highly important class of ligands in modern catalysis: N-heterocyclic carbenes (NHCs). nih.gov this compound can serve as a precursor for such a ligand.
Formation of Benzimidazolium Salt and NHC:
The synthesis of an NHC ligand from a benzimidazole starts with the quaternization of the N-3 nitrogen atom. For this compound, this would involve reaction with an alkyl halide (e.g., methyl iodide) to form the 1,2,3-trimethyl-6-nitro-1H-benzimidazolium salt. This salt is the direct precursor to the NHC. Treatment of the benzimidazolium salt with a strong base (e.g., potassium tert-butoxide) results in the deprotonation of the C-2 carbon, generating the free N-heterocyclic carbene.
Mechanism of NHC Catalysis:
The resulting NHC is a strong σ-donor ligand that forms very stable complexes with transition metals like palladium, nickel, ruthenium, and copper. researchgate.net These M-NHC complexes are highly effective catalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The NHC ligand binds to the metal center, and its electronic properties modulate the catalytic activity. The strong M-C bond prevents ligand dissociation, enhancing catalyst stability and turnover numbers.
The presence of the electron-withdrawing nitro group on the benzimidazole backbone would significantly influence the electronic properties of the NHC ligand. storkapp.me It would reduce the σ-donating ability of the carbene carbon, making the ligand a weaker donor compared to its non-nitrated analog. This electronic tuning can be beneficial in certain catalytic cycles, for instance by making the metal center more electrophilic and potentially accelerating reductive elimination steps. researchgate.net
Studies on Tautomeric Equilibria and Prototropic Shifts in Benzimidazole Systems
Tautomerism is a key feature of many benzimidazole derivatives, but its occurrence in this compound is restricted.
Annular Tautomerism:
The most common form of tautomerism in benzimidazoles is annular prototropic tautomerism, where a proton shifts between the N-1 and N-3 positions of the imidazole ring. This equilibrium is fundamental to the chemistry of unsubstituted or C-2 substituted benzimidazoles. However, in this compound, the N-1 position is substituted with a methyl group. This substitution completely blocks the pathway for proton migration between the two nitrogen atoms. Therefore, this compound does not exhibit annular tautomerism. semanticscholar.org
Nitro-Aci Tautomerism:
Another potential, though less common, form of tautomerism involves the nitro group itself. This is known as nitro-aci tautomerism, where a proton migrates from an adjacent carbon atom to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid species. spcmc.ac.in
R₂CH-NO₂ (nitro form) ⇌ R₂C=N(O)OH (aci form)
For this tautomerism to occur, there must be a proton on the carbon atom alpha to the nitro group. In this compound, the nitro group is attached to an aromatic ring carbon (C-6), which has no C-H bond. While tautomerism involving the adjacent C-5 or C-7 positions is theoretically possible, it would require disruption of the aromatic system and is highly energetically unfavorable. The nitro form is thermodynamically far more stable than any potential aci-nitro tautomer for aromatic nitro compounds under normal conditions. quora.comuj.ac.za The aci-nitro form might be transiently accessible under specific conditions, such as in a highly acidic medium or during photochemical excitation, but it does not represent a significant species at equilibrium. rsc.org
Coordination Chemistry and Supramolecular Interactions of 1,2 Dimethyl 6 Nitro 1h Benzimidazole As a Ligand
Ligand Design Principles: The Role of the Nitro Group in Metal Coordination
The design of 1,2-dimethyl-6-nitro-1H-benzimidazole as a ligand is significantly influenced by the electronic properties of the nitro group. Positioned at the 6-position of the benzimidazole (B57391) ring, the nitro group acts as a strong electron-withdrawing substituent. nih.govnih.govresearchgate.net This electronic influence has several key consequences for metal coordination:
Modulation of Electron Density: The electron-withdrawing nature of the nitro group decreases the electron density on the benzimidazole ring system. This can affect the basicity of the coordinating nitrogen atom (N3) in the imidazole (B134444) ring, thereby modulating the strength of the metal-ligand bond. nih.gov
Influence on Acidity: The nitro group can enhance the acidity of protons on the benzimidazole ring, which can be a crucial factor in certain coordination and self-assembly processes. nih.gov In related nitro-substituted imidazoles, the electron-withdrawing character of the nitro group, in synergy with metal coordination, can lower the pKa of the imidazole ring, facilitating deprotonation and coordination as an imidazolate anion. unifi.it
Potential for Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which plays a significant role in the formation of secondary supramolecular structures and influences the crystal packing of the metal complexes. nih.gov
These principles make the nitro group a critical functional component in the design of benzimidazole-based ligands, enabling control over the electronic properties and structural assembly of their metal complexes. nih.govnih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The general procedure consists of dissolving the ligand and the metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol. nih.govjocpr.com The mixture is then stirred, often with heating or reflux, to facilitate the formation of the complex, which may precipitate from the solution upon formation or cooling. nih.govjocpr.com
Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming coordination. A key indicator is the shift in the stretching frequency of the C=N bond of the imidazole ring to a lower wavenumber in the complex compared to the free ligand, which signifies the coordination of the imine nitrogen to the metal ion. nih.gov The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.govajol.info
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal ion's coordination environment. The d-d transitions observed are characteristic of the specific metal ion and its coordination geometry (e.g., octahedral, tetrahedral). nih.govuomustansiriyah.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H-NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the positions of the aromatic and methyl protons upon coordination can provide insights into the electronic environment. jocpr.comajol.info
Elemental Analysis and Mass Spectrometry: These techniques are used to determine the empirical formula and confirm the molecular weight of the synthesized complexes, helping to establish the ligand-to-metal stoichiometry. nih.gov
| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Inference |
|---|---|---|---|
| FT-IR | C=N stretch (e.g., ~1630 cm⁻¹) | Shift to lower frequency (e.g., by 6-35 cm⁻¹) nih.gov | Coordination of imidazole nitrogen to metal |
| FT-IR | - | New bands in far-IR region (e.g., 400-500 cm⁻¹) nih.govajol.info | Formation of M-N bonds |
| UV-Vis | Ligand-based π→π* and n→π* transitions | Appearance of new, weaker bands at longer wavelengths | d-d electronic transitions indicating coordination geometry uomustansiriyah.edu.iq |
| ¹H-NMR (for diamagnetic complexes) | Characteristic peaks for aromatic and methyl protons | Shifts in proton resonances | Change in electronic environment upon coordination jocpr.com |
This compound is expected to form stable complexes with a range of first-row transition metals, acting as a monodentate ligand through the N3 atom of the imidazole ring. jocpr.com
Cobalt(II) Complexes: Co(II) complexes with imidazole derivatives can adopt various geometries, including distorted trigonal bipyramidal or octahedral configurations, depending on the co-ligands present. nih.govresearchgate.net These complexes are typically colored and paramagnetic.
Iron(II) Complexes: Fe(II) readily forms complexes with N-donor ligands like benzimidazole derivatives. The resulting complexes are often octahedral and can exhibit interesting magnetic properties, including spin-crossover behavior, depending on the ligand field strength. nih.govrsc.org
Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) forms colorless, diamagnetic complexes. ajol.info The coordination geometry is commonly tetrahedral or octahedral, and these complexes are amenable to characterization by NMR spectroscopy. ajol.infomdpi.com
Copper(II) Complexes: Cu(II) complexes with benzimidazole ligands are well-studied. mdpi.comfigshare.comnih.gov They typically exhibit square planar or distorted octahedral geometries due to Jahn-Teller distortion and are paramagnetic. jocpr.comfigshare.com
Manganese(II/III) Complexes: Manganese can form complexes in both +2 and +3 oxidation states. With benzimidazole-based ligands, Mn(II) can form five, six, or seven-coordinate complexes, often exhibiting high-spin configurations. researchgate.netresearchgate.net
The primary coordination mode for this compound is as a monodentate ligand, bonding to the metal center via the lone pair of electrons on the tertiary (sp²) nitrogen atom of the imidazole ring. jocpr.commdpi.com The methyl group at the N1 position prevents it from acting as a bridging ligand through deprotonation, a mode available to unsubstituted benzimidazoles.
The geometry of the resulting metal complexes is determined by the coordination number of the metal ion, which in turn depends on the metal's electronic configuration and the stoichiometry of the reaction.
| Metal Ion | Typical Coordination Number | Common Geometries | Magnetic Properties |
|---|---|---|---|
| Co(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral nih.gov | Paramagnetic |
| Fe(II) | 6 | Octahedral rsc.org | Paramagnetic (High-spin or Low-spin) |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral ajol.info | Diamagnetic |
| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral jocpr.com | Paramagnetic |
| Mn(II) | 5, 6 | Square Pyramidal, Octahedral researchgate.net | Paramagnetic (High-spin) |
Supramolecular Assembly and Non-Covalent Interactions
Beyond the primary coordination sphere, metal complexes of benzimidazole derivatives, including this compound, engage in non-covalent interactions to form extended supramolecular structures. researchgate.netgoogle.com These interactions are fundamental in crystal engineering, dictating the final solid-state architecture of the material. researchgate.net
The solid-state structures of these complexes are stabilized by a network of non-covalent interactions.
Hydrogen Bonding: Although lacking the N-H donor of the parent benzimidazole, weak C-H---O or C-H---X (where X is an anion) hydrogen bonds can play a significant role. The oxygen atoms of the nitro group are potent hydrogen bond acceptors, potentially interacting with solvent molecules or other parts of the complex. nih.govnih.gov
π-π Stacking: The planar aromatic benzimidazole rings are prone to π-π stacking interactions, which are a major driving force in the assembly of these types of structures. researchgate.netgoogle.com These interactions help to organize the complexes into layered or columnar arrays.
The interplay of these forces results in complex and diverse supramolecular architectures, highlighting the utility of substituted benzimidazoles in the construction of functional coordination materials. benthamdirect.comresearchgate.netgoogle.com
Advanced Research Avenues and Future Perspectives for 1,2 Dimethyl 6 Nitro 1h Benzimidazole
Potential Integration in Advanced Materials Science Research
The structural characteristics of 1,2-dimethyl-6-nitro-1H-benzimidazole make it an intriguing candidate for the development of novel materials with tailored properties.
Exploration as Components in Thermostable Energetic Materials
The quest for new energetic materials with high thermal stability and low sensitivity is a significant area of research. Benzimidazole (B57391) derivatives are being investigated for these applications due to their rigid, planar structure and nitrogen-rich composition. Theoretical studies on substituted benzimidazoles suggest that the introduction of methyl and nitro groups can influence the compound's stability. While two methyl groups tend to increase the thermal stability of the parent benzimidazole, a nitro group can decrease it. However, a combination of both methyl and nitro substituents is predicted to result in a thermal stability that is not significantly different from the unsubstituted benzimidazole. nih.gov
The chemical stability and potential energetic performance are also linked to the compound's crystal structure. A dense crystal packing arrangement can contribute to a higher density and greater stability. For instance, the crystal structure of a related compound, 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, reveals a three-dimensional network formed through C—H···O hydrogen bonds and π–π stacking interactions between the imidazole (B134444) rings. nih.gov The specific crystal structure of this compound would be a critical factor in determining its suitability as a thermostable energetic material. Future research should focus on the synthesis of high-quality single crystals to allow for detailed X-ray diffraction studies and thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), to experimentally determine its decomposition temperature and energy release.
Table 1: Theoretical Influence of Substituents on Benzimidazole Thermal Stability
| Substituent Group | Effect on Thermal Stability |
| Two -CH₃ groups | Increase |
| One -NO₂ group | Decrease |
| One -CH₃ and one -NO₂ group | No significant change |
Investigations into Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The benzimidazole moiety is a well-established ligand in the synthesis of these materials. The nitrogen atoms in the imidazole ring of this compound can act as coordination sites for metal ions, making it a potential building block for new coordination polymers and MOFs.
Role in Catalyst Development and Optimization
Benzimidazole derivatives and their metal complexes have shown significant promise in the field of catalysis. The nitrogen atoms in the benzimidazole ring can coordinate with transition metals to form stable complexes that can catalyze a variety of organic reactions. For example, ruthenium(II) complexes containing benzimidazole derivatives have been successfully employed as catalysts in the hydrogenation of ketones. dergi-fytronix.com Similarly, copper-benzimidazole complexes have been investigated for their catalytic activity in oxidation reactions. nih.gov
The compound this compound could serve as a ligand in the design of new catalysts. The electronic properties of the benzimidazole ring, modulated by the methyl and nitro groups, could influence the catalytic activity of the corresponding metal complex. nih.gov Future research could involve the synthesis of coordination complexes of this compound with various transition metals and the evaluation of their catalytic performance in reactions such as oxidations, reductions, and cross-coupling reactions.
Studies on Photophysical Properties and Potential Optical Applications
The benzimidazole scaffold is a component of many fluorescent molecules and is considered a promising platform for the development of fluorescent probes. nih.gov The photophysical properties of benzimidazole derivatives, such as their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the aromatic ring.
The parent 1H-benzimidazole exhibits characteristic UV absorption and fluorescence spectra. researchgate.net The introduction of a nitro group, as seen in 5-nitrobenzimidazole derivatives, has been utilized in the synthesis of new fluorescent compounds. researchgate.net While nitro groups are often associated with fluorescence quenching, their presence can also lead to interesting photophysical phenomena and applications in sensing. For instance, the modulation of a fluorophore containing a benzimidazole unit with a nitro group has been explored for the detection of thiophenols.
The specific photophysical properties of this compound have yet to be reported. A systematic investigation of its UV-Vis absorption and fluorescence emission spectra in various solvents would be the first step in understanding its potential for optical applications. Depending on its quantum yield and Stokes shift, it could be explored as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs) or other optical materials.
Q & A
What synthetic methodologies are most effective for preparing 1,2-dimethyl-6-nitro-1H-benzimidazole, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. Key reagents include sodium hydroxide or potassium carbonate in polar solvents (e.g., DMSO) for nucleophilic substitution . Oxidation with agents like potassium permanganate can introduce nitro groups. Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical for yield improvement. For example, controlled reduction steps using sodium borohydride minimize side reactions .
How can multi-component reactions (MCRs) be leveraged to synthesize nitro-substituted benzimidazole derivatives with enhanced functionalization?
Advanced Research Question
MCRs enable the introduction of diverse substituents in a single step. For instance, base-promoted sequential MCRs using thiomethylating agents under mild conditions can yield N-thiomethyl derivatives . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to attach triazole moieties to benzimidazole scaffolds, enhancing pharmacological potential . Methodological details include optimizing catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate) and reaction time to achieve >80% yields .
What crystallographic tools and software are recommended for structural elucidation of this compound derivatives?
Basic Research Question
SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are industry standards for small-molecule crystallography . ORTEP-3 provides graphical interfaces for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonding and dihedral angles) . For nitro-substituted derivatives, planarity between benzimidazole and substituent rings (e.g., 43.9° dihedral angle in a related nitro compound) can be analyzed using these tools .
How do structural modifications (e.g., nitro group position) influence the biological activity of benzimidazole derivatives?
Advanced Research Question
The nitro group at position 6 enhances electron-withdrawing effects, improving binding to biological targets like EGFR. Structure-activity relationship (SAR) studies show that substitution patterns alter cytotoxicity. For example, 2-phenyl-1H-benzimidazole derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) exhibit IC₅₀ values as low as 15.62 µM against cancer cell lines . Computational docking (e.g., AutoDock Vina) can predict binding affinities by simulating interactions with kinase domains .
How can computational methods resolve contradictions in experimental data, such as conflicting bioactivity results?
Advanced Research Question
Contradictions in biological data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or compound purity. Methodological approaches include:
- Density Functional Theory (DFT) : To compare electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity trends .
- Molecular Dynamics (MD) Simulations : To assess binding stability under physiological conditions .
- Meta-Analysis : Cross-referencing crystallographic data (e.g., SHELX-refined structures) with pharmacological datasets to identify outliers .
What strategies are recommended for characterizing intermolecular interactions in nitrobenzimidazole crystals?
Basic Research Question
X-ray diffraction (XRD) combined with hydrogen-bonding analysis in SHELXL reveals stabilizing interactions. For example, N–H···O hydrogen bonds between nitro groups and adjacent molecules contribute to lattice stability . ORTEP-3 can visualize π-π stacking and van der Waals interactions, which are critical for predicting solubility and crystallinity .
How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound derivatives?
Advanced Research Question
Key methodologies include:
- In Vitro Permeability Assays : Using bovine corneal models to assess membrane penetration, as demonstrated for Mannich base derivatives .
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate absorption, distribution, and toxicity .
- Metabolic Stability Tests : Liver microsome assays to quantify cytochrome P450-mediated degradation .
What are the challenges in reconciling divergent synthetic yields reported for nitrobenzimidazole derivatives?
Advanced Research Question
Yield discrepancies often stem from variations in nitro group reactivity or purification methods. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
